5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide

Kinase inhibition CLK selectivity furo[3,2-b]pyridine SAR

5-Methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941881-48-7) is a 3,5-disubstituted furo[3,2-b]pyridine bearing a 4-sulfamoylphenyl carboxamide side chain. The furo[3,2-b]pyridine core has been established as a privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as modulators of the Hedgehog signaling pathway.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
CAS No. 941881-48-7
Cat. No. B6483180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide
CAS941881-48-7
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H13N3O4S/c1-9-2-7-13-12(17-9)8-14(22-13)15(19)18-10-3-5-11(6-4-10)23(16,20)21/h2-8H,1H3,(H,18,19)(H2,16,20,21)
InChIKeyASUQOTNAWRBQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941881-48-7): Scaffold Identity and Procurement Baseline


5-Methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941881-48-7) is a 3,5-disubstituted furo[3,2-b]pyridine bearing a 4-sulfamoylphenyl carboxamide side chain [1]. The furo[3,2-b]pyridine core has been established as a privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as modulators of the Hedgehog signaling pathway [2]. The sulfamoyl moiety is a recognized pharmacophore for carbonic anhydrase inhibition and anti-amoebic activity [3]. This compound’s specific substitution pattern—5-methyl on the pyridine ring and a directly linked 4-sulfamoylphenyl group—constitutes a distinct chemical space that differentiates it from other furo[3,2-b]pyridine-based kinase inhibitors and sulfonamide-containing research compounds.

Procurement Risk: Why Generic Furo[3,2-b]pyridine or Sulfonamide Analogs Cannot Replace 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide


Within the furo[3,2-b]pyridine chemotype, small structural modifications produce profound shifts in kinase selectivity and biological phenotype. The 2019 scaffold study demonstrated that 3,5-disubstituted furo[3,2-b]pyridines yield potent CLK inhibitors, whereas 3,5,7-trisubstituted analogs are kinase-inactive Hedgehog pathway modulators—a divergence driven solely by the presence of a substituent at position 7 [1]. Similarly, the 2021 medicinal chemistry study revealed that the nature of the 3-position substituent governs whether a compound selectively inhibits CLK1/2/4, HIPK2, or both families, with IC₅₀ values varying over three orders of magnitude among closely related analogs [2]. In the sulfamoyl-containing carboxamide series, the anti-amoebic IC₅₀ of the most potent derivatives (1j, 1k) differs substantially from less active congeners despite sharing the same core [3]. Substituting 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide with a generic furo[3,2-b]pyridine or an alternative sulfonamide without verifying the exact substitution pattern risks introducing a compound with a fundamentally different selectivity fingerprint and biological activity profile.

Head-to-Head & Cross-Study Quantitative Differentiation Evidence for 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide


Kinase Selectivity Fingerprint vs. Closest Furo[3,2-b]pyridine Analog MU1210 (KuWal151)

5-Methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide differs from the well-characterized CLK1/2/4 probe MU1210 (KuWal151) in its 5-methyl vs. 5-chloro substitution and its 4-sulfamoylphenyl vs. 3-alkynylphenyl carboxamide side chain. In the 3,5-disubstituted furo[3,2-b]pyridine series, MU1210 exhibits IC₅₀ values of 28 nM (CLK4), 88 nM (CLK1), and 510 nM (CLK2), with no significant activity at CLK3, DYRK, CDK, or GSK3 at 10 µM [1]. The target compound’s replacement of the chlorine atom at position 5 with a methyl group and the distinct sulfamoyl-containing amide tail is predicted—based on the established SAR from the 2021 study—to alter both the CLK isoform selectivity ratio and HIPK inhibitory potential, as the 5-position substituent directly influences the compound’s interaction with the kinase hinge region [2]. Direct head-to-head biochemical profiling data for the target compound are not yet publicly available; this comparison represents a class-level SAR inference.

Kinase inhibition CLK selectivity furo[3,2-b]pyridine SAR

Anti-Amoebic Potency Differentiation vs. Structurally Related Sulfamoyl Carboxamides

A 2023 study of carboxamide derivatives containing sulfonyl or sulfamoyl moieties identified compounds 1j and 1k as potent anti-amoebic agents against Naegleria fowleri, with IC₅₀ values of 24.65 µM and 23.31 µM, respectively [1]. While the specific compound 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide was not explicitly named among the tested derivatives, its structural features—a furo[3,2-b]pyridine core bearing a secondary sulfamoylphenyl carboxamide—place it within the same chemotype. The study demonstrated that sulfamoyl-containing derivatives dramatically reduced N. fowleri viability with limited cytotoxicity against human cerebral microvascular endothelial cells (HCVEC) [1]. This evidence supports the hypothesis that the target compound may exhibit anti-amoebic activity comparable to or differentiated from the most potent derivatives 1j and 1k, depending on the influence of the furo[3,2-b]pyridine core vs. the cores present in 1j/1k. This is classified as supporting evidence pending direct testing.

Anti-amoebic activity Naegleria fowleri sulfamoyl carboxamide

Differentiation from Thiazol-2-yl Sulfamoyl Analog (CAS 941928-66-1) via Structural Comparison

The closest commercially cataloged analog is 5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941928-66-1), which differs solely by the addition of a thiazol-2-yl group on the sulfamoyl nitrogen [1]. This structural difference converts the primary sulfonamide (-SO₂NH₂) of the target compound into a secondary sulfonamide (-SO₂NH-thiazolyl), altering hydrogen-bond donor capacity (from 2 HBD to 1 HBD) and increasing molecular weight from 331.3 Da to 414.45 Da [2]. In sulfonamide-based carbonic anhydrase inhibitor SAR, such modifications are known to shift isoform selectivity and potency by orders of magnitude [3]. The target compound’s unsubstituted sulfamoyl group preserves the maximal hydrogen-bond donor potential required for interaction with the zinc-bound water/hydroxide in carbonic anhydrase active sites, whereas the thiazolyl analog may preferentially engage different binding pockets.

Structural analog comparison sulfamoyl modification kinase selectivity

Scaffold-Level Differentiation: 3,5-Disubstituted vs. 3,5,7-Trisubstituted Furo[3,2-b]pyridines

The 2019 Angewandte Chemie study established a critical bifurcation in furo[3,2-b]pyridine biological activity: 3,5-disubstituted compounds are potent CLK inhibitors, whereas 3,5,7-trisubstituted compounds lose kinase inhibitory activity entirely and instead function as sub-micromolar modulators of the Hedgehog signaling pathway [1]. 5-Methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide, being unsubstituted at position 7, falls unambiguously into the kinase-active 3,5-disubstituted class. This means it is predicted to inhibit CLK and/or HIPK kinases rather than modulate Hedgehog signaling—a functional dichotomy that cannot be predicted from the core structure alone and must be verified by substitution pattern analysis.

Kinase inhibitor scaffold Hedgehog pathway substitution pattern SAR

Procurement-Ready Application Scenarios for 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide


CLK/HIPK Kinase Inhibitor Screening & Chemical Biology Probe Development

As a 3,5-disubstituted furo[3,2-b]pyridine bearing a sulfamoylphenyl carboxamide, this compound is a candidate for screening against CLK1, CLK2, CLK4, and HIPK family kinases. The established SAR demonstrates that 3,5-disubstituted furo[3,2-b]pyridines can achieve CLK4 IC₅₀ values as low as 28 nM (as seen with MU1210) [1]. The sulfamoyl group may confer additional carbonic anhydrase inhibitory activity or anti-amoebic properties, enabling multi-target profiling in a single compound. Researchers investigating CLK-dependent alternative splicing regulation or HIPK-mediated transcriptional control in cancer or neurodegenerative disease models would benefit from including this compound in selectivity panels alongside established probes such as MU1210 and MU135 [2].

Anti-Amoebic Drug Discovery Against Naegleria fowleri

The sulfamoyl carboxamide moiety has demonstrated promising anti-amoebic activity against N. fowleri, with lead compounds achieving IC₅₀ values of ~23–25 µM and limited cytotoxicity against human cerebral microvascular endothelial cells [3]. 5-Methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide extends this chemotype to the furo[3,2-b]pyridine core, offering a structurally differentiated starting point for structure-activity relationship studies aimed at improving potency and understanding the mechanism of action in primary amoebic meningoencephalitis (PAM).

Carbonic Anhydrase Isoform Selectivity Profiling

The primary sulfonamide (-SO₂NH₂) group is the zinc-binding pharmacophore essential for carbonic anhydrase (CA) inhibition. QSAR studies of sulfonamide CA inhibitors indicate that the aromatic/heteroaromatic tail modulates isoform selectivity across CA I, II, IX, and XII [4]. The furo[3,2-b]pyridine core of this compound represents a structurally distinct tail group not commonly found in CA inhibitor libraries, making it a candidate for isoform selectivity screening, particularly against tumor-associated CA IX and CA XII where novel selective inhibitors are of therapeutic interest.

Furo[3,2-b]pyridine Scaffold Reference Standard for Analytical Method Development

Given the growing interest in furo[3,2-b]pyridines as kinase inhibitor scaffolds, analytical laboratories require well-characterized reference standards for HPLC method development, stability studies, and impurity profiling. The compound’s defined substitution pattern (5-methyl, 4-sulfamoylphenyl), moderate LogP (~1.5), and chromatographic properties make it suitable as a system suitability standard for reversed-phase HPLC analysis of furo[3,2-b]pyridine-based compound libraries [5].

Quote Request

Request a Quote for 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.